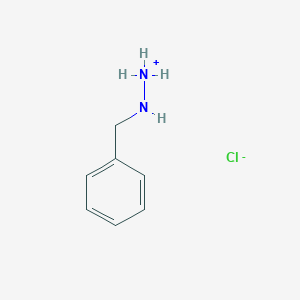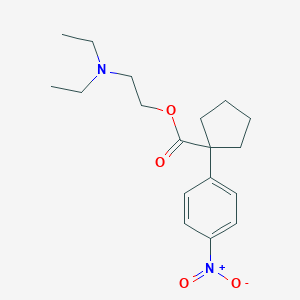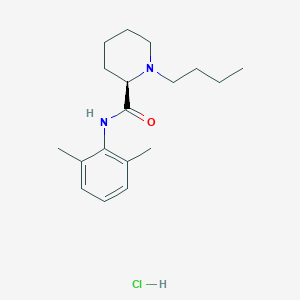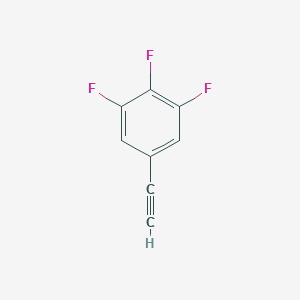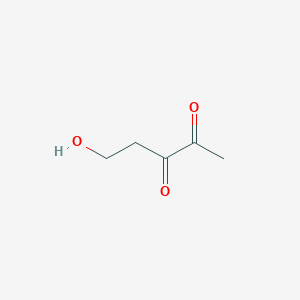
5-Hydroxypentane-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxypentane-2,3-dione is an organic compound with the molecular formula C5H8O3 It is a derivative of pentanedione, featuring a hydroxyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypentane-2,3-dione typically involves the hydroxylation of 2,3-pentanedione. One common method is the catalytic hydroxylation using hydrogen peroxide in the presence of a catalyst such as titanium silicalite. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound can be achieved through the vapor-phase condensation of lactic acid over polymorphic zirconium dioxide catalysts. This method offers high selectivity and efficiency, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxypentane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2,3-pentanedione.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 2,3-Pentanedione.
Reduction: 2,3-Pentanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxypentane-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Hydroxypentane-2,3-dione involves its interaction with specific molecular targets and pathways. In bacterial quorum sensing, the compound is converted to autoinducer-2, which binds to receptor proteins and triggers a cascade of gene expression changes that regulate various physiological processes . This mechanism is crucial for bacterial communication and coordination of group behaviors.
Vergleich Mit ähnlichen Verbindungen
2,3-Pentanedione: A diketone with similar structural features but lacks the hydroxyl group.
4,5-Dihydroxy-2,3-pentanedione: Another hydroxylated derivative with two hydroxyl groups at the fourth and fifth positions.
Uniqueness: 5-Hydroxypentane-2,3-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
142937-56-2 |
|---|---|
Molekularformel |
C5H8O3 |
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
5-hydroxypentane-2,3-dione |
InChI |
InChI=1S/C5H8O3/c1-4(7)5(8)2-3-6/h6H,2-3H2,1H3 |
InChI-Schlüssel |
LKLKMCUVBQDYFU-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)CCO |
Kanonische SMILES |
CC(=O)C(=O)CCO |
Synonyme |
2,3-Pentanedione, 5-hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)

